6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine
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Overview
Description
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine is a heterocyclic compound that features a fused ring system combining pyrazine and thiazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyrazine with 2-chloro-1,3-dimethylthiazolium chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to ensure consistent product quality. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine can be compared with other similar heterocyclic compounds, such as:
Pyrazino[2,3-b]quinoxaline: Another fused ring system with different biological activities.
Pyridazine derivatives: Known for their wide range of pharmacological activities.
Thiazine derivatives: Often used in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C8H11N3S |
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Molecular Weight |
181.26 g/mol |
IUPAC Name |
6,7-dimethyl-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine |
InChI |
InChI=1S/C8H11N3S/c1-5-6(2)11-8-7(10-5)9-3-4-12-8/h3-4H2,1-2H3,(H,9,10) |
InChI Key |
MAPJDIALKYBENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)NCCS2)C |
Origin of Product |
United States |
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